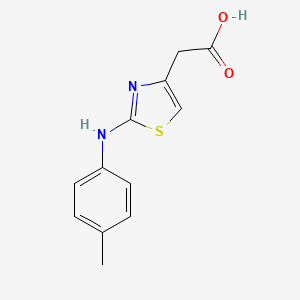

(2-p-Tolylamino-thiazol-4-yl)-acetic acid

Description

Significance of the Thiazole (B1198619) Core in Contemporary Drug Discovery and Development

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery. Its presence in a wide array of natural products and synthetic molecules underscores its importance as a pharmacophore. The thiazole nucleus is a key component in numerous clinically approved drugs, demonstrating its versatility in interacting with various biological targets. mdpi.comnih.gov

The significance of the thiazole core can be attributed to several key factors:

Diverse Biological Activities: Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. mdpi.comnih.govresearchgate.net

Structural Versatility: The thiazole ring can be readily functionalized at multiple positions, allowing for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This adaptability enables medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance potency and selectivity.

Bioisosteric Replacement: The thiazole ring is often employed as a bioisostere for other aromatic or heterocyclic rings, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

The following table provides examples of the diverse biological activities associated with the thiazole core.

| Biological Activity | Example of Thiazole-Containing Compound Class |

| Anti-inflammatory | 2-Aminothiazole (B372263) derivatives |

| Antimicrobial | Thiazole-based Schiff bases |

| Anticancer | Thiazole carboxamides |

| Antiviral | Ritonavir (contains a thiazole moiety) |

Contextual Overview of Research on Amino-Thiazole Derivatives

Among the various classes of thiazole derivatives, amino-thiazoles, particularly 2-aminothiazoles, have emerged as a particularly fruitful area of research in medicinal chemistry. The 2-aminothiazole scaffold is a key structural motif in several commercially successful drugs and is a common starting point for the development of new therapeutic agents. mdpi.comnih.govresearchgate.net

Research into amino-thiazole derivatives has revealed a wide range of biological activities, with significant efforts focused on the following areas:

Anti-inflammatory Agents: A number of studies have investigated 2-aminothiazole derivatives as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). mdpi.comnih.govresearchgate.net The amino group at the 2-position provides a crucial point for substitution, allowing for the introduction of various aryl groups that can modulate the compound's interaction with the active site of target enzymes.

Antimicrobial Agents: The 2-aminothiazole scaffold has been incorporated into numerous compounds with potent antibacterial and antifungal properties. mdpi.comnih.gov The nitrogen and sulfur atoms of the thiazole ring, along with the amino group, can participate in hydrogen bonding and other interactions with microbial enzymes and structural proteins.

Anticancer Agents: The versatility of the 2-aminothiazole core has been exploited in the design of novel anticancer agents. These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer cell proliferation and survival.

The following table presents research findings on the biological activities of various amino-thiazole derivatives.

| Amino-Thiazole Derivative Class | Investigated Biological Activity | Key Research Finding | Reference |

| 2-Arylaminothiazole-5-acetic acids | Anti-inflammatory and Analgesic | Compounds showed good anti-inflammatory and analgesic activities. | ijpsonline.com |

| 2-Aminothiazole-thiourea derivatives | Antimicrobial | Halogenated derivatives showed promising efficacy against staphylococcal species. | mdpi.com |

| 2-Amino-4-arylthiazoles | Anti-giardial | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold showed high bioactivity. | researchgate.net |

Rationale and Academic Objectives for Investigating (2-p-Tolylamino-thiazol-4-yl)-acetic Acid

While direct and extensive research specifically on this compound is not widely published, the rationale and academic objectives for its investigation can be inferred from studies on structurally similar compounds. The primary motivation for synthesizing and evaluating this compound likely stems from the established pharmacological potential of the 2-anilinothiazole and thiazole-4-acetic acid scaffolds.

Rationale:

Structural Analogy to Known Bioactive Molecules: The structure of this compound combines two key pharmacophoric elements: the 2-anilinothiazole core and a carboxylic acid moiety attached at the 4-position of the thiazole ring. Derivatives of 2-anilinothiazole are known to possess a range of biological activities, including anti-inflammatory properties. Furthermore, the acetic acid functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. cumhuriyet.edu.trcumhuriyet.edu.tr

Potential as a COX Inhibitor: Based on the structural features, it is hypothesized that this compound could act as an inhibitor of COX enzymes. The tolyl group (a methyl-substituted phenyl ring) on the amino function and the acetic acid side chain could play crucial roles in binding to the active site of these enzymes. Research on similar 2-(substituted phenyl)amino)phenyl)acetic acid derivatives has shown them to be selective COX-1 inhibitors. cumhuriyet.edu.tr

Academic Objectives:

The primary academic objectives for investigating this compound would likely include:

Synthesis and Characterization: To develop a synthetic route to prepare this compound and to fully characterize its chemical structure using modern spectroscopic techniques.

Biological Evaluation: To screen the compound for its in vitro biological activity, with a primary focus on its potential as an anti-inflammatory agent. This would involve assays to determine its inhibitory activity against COX-1 and COX-2 enzymes.

Structure-Activity Relationship (SAR) Studies: To contribute to the broader understanding of the SAR of 2-anilinothiazole-4-acetic acid derivatives. By comparing the activity of the p-tolyl derivative with other substituted analogues, researchers can gain insights into how different substituents on the aniline (B41778) ring influence biological activity.

The following table outlines the key structural features of this compound and their potential contribution to its biological activity.

| Structural Feature | Potential Role in Biological Activity |

| 2-Aminothiazole Core | A proven pharmacophore with diverse biological activities. |

| p-Tolyl Group | Influences lipophilicity and steric interactions within the binding site of a target enzyme. |

| Acetic Acid Moiety | Can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, and can form key interactions with the enzyme's active site. |

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDDQBDGCWWPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 P Tolylamino Thiazol 4 Yl Acetic Acid and Its Structural Analogs

Retrosynthetic Analysis of the (2-p-Tolylamino-thiazol-4-yl)-acetic Acid Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the molecule into simpler, commercially available, or easily synthesizable precursors. The most common disconnection for a 2-aminothiazole (B372263) ring is based on the Hantzsch synthesis.

This involves breaking the C(4)-C(5) and the two N(3)-C(2)-S(1) bonds. This strategy identifies two key building blocks:

A thiourea derivative: In this case, N-(p-tolyl)thiourea, which provides the N(3), C(2), and the exocyclic amino group.

An α-halocarbonyl compound: A four-carbon chain with an α-haloketone functionality and a protected carboxylic acid group is required. A suitable synthon would be an ethyl or methyl ester of 4-haloacetoacetic acid (e.g., ethyl 4-chloroacetoacetate).

This retrosynthetic pathway simplifies the complex heterocyclic structure into a straightforward condensation and cyclization reaction between two key precursors.

Direct Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the reaction of a substituted thiourea with an α-haloketone.

The most prominent reaction pathway for synthesizing the this compound scaffold is the Hantzsch thiazole (B1198619) synthesis. The key precursors for this route are:

N-(p-tolyl)thiourea: This can be prepared from p-toluidine through various methods, such as reaction with ammonium thiocyanate.

Ethyl 4-chloroacetoacetate or a similar γ-halo-β-ketoester: This reactant provides the C4, C5, and the acetic acid side chain (in its ester form) of the thiazole ring.

The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea onto the carbon bearing the halogen in the γ-halo-β-ketoester. This is followed by an intramolecular condensation and dehydration to form the thiazole ring, yielding ethyl (2-p-tolylamino-thiazol-4-yl)-acetate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Key parameters for optimization include:

Solvent: Alcohols such as ethanol or methanol are commonly used as they effectively dissolve the reactants.

Temperature: Reactions are often carried out at reflux to ensure a sufficient reaction rate. Microwave irradiation has also been employed to accelerate the reaction. bepls.comresearchgate.net

Catalyst: The reaction is typically self-catalyzed by the acidic conditions generated, but base catalysts like pyridine or triethylamine can sometimes be used to facilitate the initial nucleophilic substitution.

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of byproducts.

The final hydrolysis step from the ester to the carboxylic acid is typically achieved under basic conditions (e.g., using NaOH or KOH) followed by acidification. nih.gov

Table 1: General Reaction Conditions for Hantzsch Thiazole Synthesis of Related Compounds

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Good solubility for reactants; higher boiling points can increase reaction rate. |

| Temperature | Reflux (60-100°C) or Microwave | Increases reaction rate; microwave can significantly reduce reaction time. bepls.com |

| Base (optional) | Pyridine, Triethylamine | Can facilitate the initial S-alkylation step. |

| Hydrolysis | Aqueous NaOH or KOH, followed by HCl | Standard procedure for converting the intermediate ester to the final carboxylic acid. nih.gov |

Diversification Strategies for the Synthesis of Thiazole-4-yl Acetic Acid Derivatives

The core scaffold of this compound allows for significant chemical diversification at two primary locations: the p-tolylamino moiety and the acetic acid side chain. dergipark.org.tr This enables the creation of a library of analogs for structure-activity relationship (SAR) studies.

Altering the substituent on the 2-amino group is straightforwardly achieved by employing different N-arylthioureas in the Hantzsch synthesis. A wide variety of substituted anilines can serve as starting materials for these thioureas, allowing for the introduction of diverse functional groups onto the phenyl ring. These modifications can modulate the electronic properties, lipophilicity, and steric bulk of the final compound.

Table 2: Examples of Precursors for Modifying the p-Tolylamino Moiety

| Starting Aniline (B41778) | Resulting N-Arylthiourea | Potential Final Product Moiety |

|---|---|---|

| Aniline | N-phenylthiourea | 2-Phenylamino- |

| 4-Chloroaniline | N-(4-chlorophenyl)thiourea | 2-(4-Chlorophenylamino)- |

| 4-Methoxyaniline | N-(4-methoxyphenyl)thiourea | 2-(4-Methoxyphenylamino)- |

| 4-Nitroaniline | N-(4-nitrophenyl)thiourea | 2-(4-Nitrophenylamino)- |

The carboxylic acid functional group of the side chain is a versatile handle for further chemical modifications. Standard organic transformations can be used to convert the acid into a variety of other functional groups. nih.gov

Common derivatizations include:

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling reagents like DCC/EDC) followed by reaction with a primary or secondary amine produces a wide range of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Potential Derivatizations of the Acetic Acid Side Chain

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Methanol, H⁺ | -CH₂COOCH₃ (Methyl ester) |

| Amidation | SOCl₂, then Benzylamine | -CH₂CONHCH₂Ph (N-Benzyl amide) |

| Amidation | EDC, HOBt, Morpholine | -CH₂CON(CH₂CH₂)₂O (Morpholide) |

| Reduction | LiAlH₄, then H₂O | -CH₂CH₂OH (Alcohol) |

Construction of Fused and Bridged Thiazole Systems

The scaffold of this compound and its ester analogs serves as a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the cyclization of the 2-amino group and the adjacent ring nitrogen with bifunctional reagents, leading to the formation of new rings fused to the thiazole core. The most prominent examples in the literature are the synthesis of imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines.

Imidazo[2,1-b]thiazoles:

The synthesis of the imidazo[2,1-b]thiazole core is a well-established transformation starting from 2-aminothiazole derivatives. For analogs like ethyl 2-aminothiazole-4-carboxylate, the reaction with α-haloketones, such as 4-bromophenacyl bromide, proceeds via an initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the fused imidazole ring. ekb.eg This cyclization is a cornerstone for creating a variety of substituted imidazo[2,1-b]thiazoles. ekb.egresearchgate.netbepls.com

The general synthetic pathway involves reacting an ethyl 2-aminothiazole-4-acetate analog with a suitable α-bromo aralkyl ketone. ekb.eg The resulting ester of the fused system can then be subjected to further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by conversion to an acid hydrazide, which can serve as a building block for even more complex heterocyclic structures. ekb.eg One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have also been developed for the efficient synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazole, an aldehyde, and an isocyanide.

| Fused System | Starting Analog | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole | Ethyl 2-aminothiazole-4-acetate | α-Bromo aralkyl ketones (e.g., 4-bromophenacyl bromide) | Initial N-alkylation followed by intramolecular cyclization. Forms a five-membered imidazole ring fused to the thiazole. | ekb.egresearchgate.net |

| Thiazolo[3,2-a]pyrimidine | Pyrimidine-2-thiones | Chloroacetic acid, Aromatic aldehydes | Condensation reaction leading to a six-membered pyrimidine ring fused to the thiazole. Often a one-pot reaction. | researchgate.netnih.gov |

| Thiazolo[4,5-d]pyridazine | Ethyl 2-aminothiazole-4-carboxylate derived hydrazides | Benzoyl chlorides for in situ cyclization | Formation of a fused pyridazine ring system. | bepls.com |

Thiazolo[3,2-a]pyrimidines:

Another important class of fused systems derived from thiazole precursors are the thiazolo[3,2-a]pyrimidines. The synthesis of these compounds often starts from pyrimidine-2-thione derivatives, which can be prepared through multicomponent reactions like the Biginelli reaction. These thiones are then condensed with reagents such as chloroacetic acid in the presence of an aldehyde to construct the fused thiazole ring, yielding the thiazolo[3,2-a]pyrimidine core. researchgate.netnih.gov This approach allows for the introduction of a variety of substituents onto the final fused-ring structure. researchgate.netgoogle.com

Bridged Thiazole Systems:

The construction of bridged thiazole systems from this compound or its direct analogs is less commonly reported in the literature compared to fused systems. The formation of a bridged system would require an intramolecular cyclization that connects disparate parts of the molecule, for example, linking the acetic acid side chain to the p-tolyl ring or another substituent. Such reactions are sterically more demanding and typically require specific conformational pre-organization of the substrate. While the synthesis of bridged heterocycles is a known field, its application starting specifically from 2-arylaminothiazole-4-acetic acids is not extensively documented in current chemical literature.

Development of Novel and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazole derivatives, including this compound. These novel protocols aim to reduce reaction times, minimize waste, avoid hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. mdpi.com The synthesis of various thiazole-containing heterocycles, including fused systems like thiazolidinones and chromene derivatives, has been successfully achieved using microwave assistance. researchgate.netnih.gov These methods often lead to higher yields in significantly shorter reaction times—minutes instead of hours—compared to conventional heating methods. researchgate.netnih.gov For instance, the cyclocondensation reactions to form thiazolidinones from an amine, an aldehyde, and thioglycolic acid can be efficiently performed under microwave irradiation. nih.gov This technique is highly applicable to the Hantzsch thiazole synthesis and subsequent cyclization reactions to build fused rings.

Ultrasound-Assisted Synthesis:

Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative to conventional methods. Ultrasonic irradiation enhances reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This method has been successfully applied to the one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones and other heterocyclic systems under mild conditions and often in aqueous media. researchgate.net The use of ultrasound can lead to high yields in very short reaction times, making it an attractive green protocol. researchgate.net For example, novel thiazole derivatives have been synthesized using a recyclable chitosan-based biocatalyst under ultrasonic irradiation, highlighting a combination of green chemistry principles.

One-Pot and Multicomponent Reactions:

| Protocol | Key Advantages | Applicable Reactions | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times (minutes vs. hours), often higher yields. | Hantzsch thiazole synthesis, cyclocondensation for fused rings (e.g., thiazolidinones). | mdpi.comresearchgate.netnih.gov |

| Ultrasonic Irradiation | Enhanced reaction rates at ambient temperature, shorter reaction times, mild conditions. | One-pot synthesis of thiazolidinones, synthesis using biocatalysts. | researchgate.net |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity, time-saving. | Synthesis of highly substituted thiazoles and fused systems like pyrazolyl-thiazoles. | |

| Green Solvents/Catalysts | Reduced environmental impact, use of non-toxic and renewable materials (e.g., water, ethanol, deep eutectic solvents). | Synthesis of thiazoles using water as a solvent or recyclable biocatalysts like chitosan. |

Use of Green Solvents and Catalysts:

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. Several synthetic procedures for thiazoles have been adapted to use water as the solvent. Furthermore, the development of recyclable catalysts, such as biocatalysts derived from chitosan, provides a sustainable approach to synthesis, allowing the catalyst to be recovered and reused multiple times without significant loss of activity.

In Vitro and Preclinical Biological Evaluation of 2 P Tolylamino Thiazol 4 Yl Acetic Acid and Its Derivatives

Anti-proliferative and Cytotoxic Activity Studies

The evaluation of (2-p-Tolylamino-thiazol-4-yl)-acetic acid and its analogs has revealed a promising profile of anti-proliferative and cytotoxic activities against various cancer cell lines. These studies are crucial in the early stages of drug discovery to identify potential candidates for further development. The 2-aminothiazole (B372263) scaffold is a key component in several clinically approved anticancer drugs, highlighting the therapeutic promise of this chemical class. nih.gov

Assessment Against Diverse Cancer Cell Lines (e.g., epithelial, hematopoietic, solid tumors)

Derivatives of the 2-aminothiazole core structure have demonstrated a broad spectrum of activity against a variety of human cancer cell lines. researchgate.net Research on related thiazole (B1198619) derivatives has shown cytotoxic effects against leukemia, lung, colon, melanoma, ovarian, and prostate cancer cell lines. nih.gov For instance, certain thiazole derivatives have exhibited potent inhibitory activity against a wide range of cancer cell lines, indicating the versatility of this scaffold in targeting different tumor types. nih.gov

While specific data for this compound is limited, studies on closely related analogs provide insight into its potential efficacy. For example, various 2-aminothiazole derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines, often showing promising results. mdpi.com The structural modifications on the thiazole ring have been shown to significantly influence the cytotoxic potency and selectivity against different cancer cell types. researchgate.net

Analysis of Cell Growth Inhibition and Viability

The anti-proliferative effects of thiazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Interactive Table: Cytotoxic Activity of Selected Thiazole Derivatives Against Human Cancer Cell Lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Derivative A | MCF-7 | Breast | 2.57 mdpi.com |

| Derivative A | HepG2 | Liver | 7.26 mdpi.com |

| Derivative B | A549 | Lung | Not specified |

| Derivative B | Caco-2 | Colon | 1.5 plos.org |

| Derivative C | MDA-MB-231 | Breast | 1.21 researchgate.net |

| Derivative C | HCT-116 | Colon | Not specified |

Note: The data presented is for various thiazole derivatives and not specifically for this compound. The specific structures of the derivatives are detailed in the cited literature.

These findings underscore the potential of the thiazole scaffold in designing potent anticancer agents. The variation in IC50 values across different cell lines and compound structures highlights the importance of structure-activity relationship (SAR) studies in optimizing the anti-proliferative effects. nih.gov

Investigations into Apoptosis Induction and Cell Cycle Arrest

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells. Several studies on 2-aminothiazole derivatives have demonstrated their ability to trigger these cellular events.

For instance, certain thiazole derivatives have been shown to induce apoptosis in cancer cells, a process often mediated by the activation of caspases, which are key executioner proteins in the apoptotic pathway. mdpi.com Furthermore, flow cytometry analyses have revealed that some of these compounds can cause cell cycle arrest at different phases, such as the G1/S or G2/M phase, thereby inhibiting cell division and proliferation. mdpi.comresearchgate.net One study on a novel aminothiazole derivative confirmed its ability to induce both apoptosis and cell cycle arrest in tumor cells. oregonstate.edu This dual mechanism of action is a desirable characteristic for potential anticancer drugs.

Efficacy Against Drug-Resistant Neoplastic Cell Models

Antimicrobial Efficacy Profile

In addition to their anticancer properties, thiazole derivatives have also been explored for their antimicrobial activities. The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of new chemical entities with potent antibacterial action.

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative organisms)

Derivatives of 2-aminothiazole have been evaluated for their in vitro activity against a range of bacterial species, including both Gram-positive and Gram-negative organisms. mdpi.com The potency of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Interactive Table: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives.

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Derivative X | Staphylococcus aureus | 4-16 nih.gov | Escherichia coli | 8 nih.gov |

| Derivative Y | Staphylococcus epidermidis | 4-16 nih.gov | Pseudomonas aeruginosa | >128 nih.gov |

| Derivative Z | Bacillus subtilis | Not specified | Salmonella typhimurium | Not specified |

Note: The data presented is for various 2-aminothiazole derivatives and not specifically for this compound. The specific structures of the derivatives are detailed in the cited literature.

The antibacterial spectrum can vary significantly based on the specific chemical modifications of the thiazole scaffold. nih.gov Some derivatives exhibit broad-spectrum activity, while others may be more effective against specific types of bacteria. biointerfaceresearch.com For instance, certain 2-amino-4-arylthiazole derivatives have shown moderate activity against Gram-positive bacteria. lookchem.com

Antifungal Activity Against Pathogenic Strains

The antifungal potential of this compound and its derivatives has been a subject of scientific inquiry, particularly in the search for novel therapeutic agents to combat pathogenic fungal infections. While direct studies on the parent compound are limited in publicly available literature, research on structurally related thiazole derivatives provides valuable insights into their potential antifungal efficacy.

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial properties. The antifungal activity of these derivatives is often evaluated using standardized microbroth dilution techniques to determine the Minimum Inhibitory Concentration (MIC) against various pathogenic fungal strains. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

In a study evaluating a series of [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters, several compounds demonstrated activity against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov Notably, one of the tested compounds also exhibited some activity against the pathogenic yeast Candida albicans, with a reported MIC of 156 mg/L. nih.gov Candida albicans is a significant opportunistic pathogen, causing a range of infections from superficial candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.

Another study on novel 1,2,4-triazole (B32235) derivatives, a class of compounds also containing a five-membered heterocyclic ring, reported strong antifungal effects against Microsporum gypseum, a dermatophyte that can cause skin, hair, and nail infections in humans and animals. nih.gov Several of these derivatives exhibited antifungal activity superior or comparable to the standard drug ketoconazole. nih.gov While these are not direct derivatives of this compound, the findings underscore the potential of heterocyclic compounds in the development of new antifungal agents.

The following table summarizes the antifungal activity of a representative thiazole derivative against Candida albicans.

| Compound | Fungal Strain | MIC (mg/L) |

| [2-[2-(N,N-dipropyldithiocarbamoylsulfanyl)propanoylamino]thiazol-4-yl]acetic acid ethyl ester | Candida albicans ATCC 10231 | 156 |

Table 1: Antifungal Activity of a Thiazole Derivative nih.gov

It is important to note that the antifungal spectrum and potency can be significantly influenced by the nature and position of substituents on the thiazole ring and the acetic acid side chain. Further research focusing specifically on this compound and a broader range of its derivatives is necessary to fully elucidate their antifungal potential against a wider array of pathogenic fungal strains.

Preclinical Evaluation of Antitubercular Potential

The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for the discovery of new antitubercular drugs with novel mechanisms of action. Thiazole derivatives have been investigated as a potential source of such agents.

However, the preclinical evaluation of certain thiazole-based compounds has yielded mixed results. In a study involving the synthesis and antimicrobial screening of [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters, two derivatives were specifically evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov The preliminary results from this study indicated that the tested compounds were inactive against the test organism. nih.gov The evaluation was conducted using the BACTEC 460 radiometric system, a sensitive method for assessing the viability of mycobacteria.

Conversely, other research on different classes of thiazole derivatives has shown more promising results. For instance, a series of 2-aminothiazoles demonstrated good activity against M. tuberculosis growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations. researchgate.netplos.org This highlights the critical role of the specific structural features of the thiazole scaffold in determining antimycobacterial activity. The nature of the substituents at various positions on the thiazole ring can dramatically influence the compound's ability to inhibit mycobacterial growth.

Based on the available data for closely related acetic acid-containing thiazole derivatives, the antitubercular potential of this compound itself may be limited. The table below summarizes the findings for the tested thiazole derivatives.

| Compound | Organism | Activity |

| Ethyl [2-({2-[(diethylcarbamothioyl)sulfanyl]propanoyl}amino)-1,3-thiazol-4-yl]acetate | Mycobacterium tuberculosis H37Rv | Inactive |

| Ethyl [2-({2-[(dipropylcarbamothioyl)sulfanyl]propanoyl}amino)-1,3-thiazol-4-yl]acetate | Mycobacterium tuberculosis H37Rv | Inactive |

Table 2: Preclinical Antitubercular Evaluation of Thiazole Derivatives nih.gov

Further preclinical studies involving a broader range of derivatives of this compound are warranted to definitively determine the antitubercular potential of this specific chemical class.

Antioxidant Properties

In Vitro Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant capacity of this compound and its derivatives is an area of interest due to the role of oxidative stress in various diseases. The evaluation of antioxidant activity is commonly performed using in vitro assays that measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. Two of the most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

The DPPH assay is a simple and rapid spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.com This reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured by monitoring the decrease in absorbance at a specific wavelength. nih.gov The scavenging activity is typically expressed as the percentage of DPPH radical inhibition or as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. stuba.sk The change in absorbance is directly proportional to the reducing power of the antioxidant.

| Compound | Concentration | DPPH Radical Scavenging Activity (%) |

| (E)-2-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (NJ20) | 1 mM | Significant increase in total thiol and non-protein thiol levels, indicating antioxidant action. |

Table 3: Antioxidant Activity of a Thiazole Derivative nih.gov

The antioxidant activity of thiazole derivatives is often attributed to the presence of the sulfur and nitrogen atoms in the heterocyclic ring, which can participate in electron or hydrogen atom donation. nih.gov The nature of the substituents on the thiazole ring and the acetic acid moiety would be expected to modulate this activity.

Modulation of Cellular Oxidative Stress Markers

Beyond in vitro chemical assays, it is crucial to understand how a compound affects oxidative stress within a cellular environment. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. semanticscholar.org Thiazole derivatives have been investigated for their potential to modulate cellular oxidative stress markers.

One study on a thiazole derivative, (E)-2-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (NJ20), in the model organism Nauphoeta cinerea, demonstrated that the compound caused a significant increase in the total levels of thiol and non-protein thiol (NPSH). nih.gov Thiols, such as glutathione (B108866) (GSH), are critical components of the cellular antioxidant defense system, playing a direct role in scavenging free radicals and as a cofactor for antioxidant enzymes. An increase in thiol levels could suggest an upregulation of the cellular antioxidant response to the compound.

However, the same study also noted a slight increase in the content of malondialdehyde (MDA), a marker of lipid peroxidation, which indicates some level of oxidative damage. nih.gov This highlights the complex nature of the interaction of compounds with cellular systems, where both antioxidant and pro-oxidant effects can be observed.

| Compound | Effect on Cellular Oxidative Stress Markers |

| (E)-2-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (NJ20) | - Significant increase in total thiol and non-protein thiol (NPSH) levels- Slight increase in malondialdehyde (MDA) content |

Table 4: Modulation of Cellular Oxidative Stress Markers by a Thiazole Derivative nih.gov

Further research is needed to specifically evaluate the effects of this compound on a range of cellular oxidative stress markers, including the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as levels of intracellular ROS and oxidative damage to lipids, proteins, and DNA.

Anti-inflammatory Activity

Inhibition of Pro-inflammatory Mediators in Cellular Models

The anti-inflammatory potential of this compound and its derivatives is a significant area of investigation, given that thiazole-containing compounds have been reported to possess anti-inflammatory properties. A common approach to evaluate the anti-inflammatory activity of novel compounds at the cellular level is to use in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of a variety of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The inhibition of these mediators is a key target for anti-inflammatory drugs.

While direct experimental data on the inhibitory effects of this compound on these pro-inflammatory mediators is not currently available in the literature, studies on other novel compounds provide a framework for how such evaluations are conducted. For example, in studies of other potential anti-inflammatory agents, RAW 264.7 macrophage cells are stimulated with LPS in the presence or absence of the test compound. The levels of NO, PGE2, TNF-α, and IL-6 in the cell culture supernatant are then quantified.

A study on paeonol-based derivatives demonstrated that some of these compounds could significantly inhibit NO production in LPS-stimulated RAW 264.7 cells in a dose-dependent manner. nih.gov The most potent compound also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. nih.gov

| Compound Class | Cellular Model | Pro-inflammatory Mediators Inhibited |

| Paeonol-based derivatives | LPS-stimulated RAW 264.7 macrophages | - Nitric Oxide (NO)- Inducible Nitric Oxide Synthase (iNOS) expression- Cyclooxygenase-2 (COX-2) expression |

Table 5: Inhibition of Pro-inflammatory Mediators by Bioactive Compounds in a Cellular Model nih.gov

Assessment in Preclinical Inflammatory Disease Models

While direct preclinical studies on the anti-inflammatory activity of This compound are not extensively documented in publicly available literature, research on structurally similar 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids provides insights into the potential of this class of compounds. These related compounds have demonstrated notable anti-inflammatory and analgesic effects in various animal models.

A study investigating a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids revealed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard test for acute inflammation. ijpsonline.com The percentage of inhibition of edema varied among the different derivatives, with some compounds showing efficacy comparable to that of the standard anti-inflammatory drug ibuprofen. ijpsonline.com For instance, derivatives with different substitutions on the 2-arylamino ring exhibited a range of activities, suggesting that the nature of the substituent plays a crucial role in the anti-inflammatory potential.

In addition to anti-inflammatory properties, the analgesic activity of these related thiazole derivatives was assessed using the acetic acid-induced writhing test in mice. ijpsonline.com Several compounds in the series showed a significant reduction in the number of writhes, indicating their potential as pain-relieving agents. The analgesic efficacy of some of the tested compounds was comparable to that of aspirin. ijpsonline.com

The ulcerogenic potential, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs), has also been a focus of investigation for some 2-amino-thiazoleacetic acid derivatives. nih.gov Studies on certain 4-arylthiazole acetic acid derivatives have aimed to identify compounds with a favorable therapeutic window, possessing potent anti-inflammatory activity with reduced gastric side effects. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of some representative 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives, which are structurally related to this compound.

| Compound Derivative (Substitution on 2-phenylamino group) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) |

| 2-Phenylamino | 75 | 57 |

| 2-(4-Methylphenyl)amino | 80 | 58 |

| 2-(4-Methoxyphenyl)amino | 78 | 55 |

| 2-(4-Chlorophenyl)amino | 77 | 56 |

| 2-(4-Bromophenyl)amino | 76 | 54 |

| Ibuprofen (Standard) | 85 | - |

| Aspirin (Standard) | - | 57 |

| Data is illustrative and based on findings for 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids. ijpsonline.com |

Other Reported Biological Activities

Preclinical Antiviral and Filaricidal Activity Assessments

There are no available scientific reports detailing the preclinical evaluation of This compound for antiviral or filaricidal activities. The biological screening of this specific compound against viral pathogens or filarial parasites has not been documented in the accessible literature. While the broader class of thiazole derivatives has been a source of compounds with diverse biological activities, including antimicrobial and antiparasitic effects, specific data for This compound in these therapeutic areas is lacking. nih.gov

Mechanistic Insights into the Pharmacological Actions of 2 P Tolylamino Thiazol 4 Yl Acetic Acid

Identification of Biomolecular Targets and Binding Interactions

The initial characterization of (2-p-Tolylamino-thiazol-4-yl)-acetic acid has centered on identifying its primary biological targets and understanding the nature of its binding. These studies are crucial for deciphering the compound's mechanism of action at a molecular level.

In Vitro Receptor Binding and Ligand-Target Affinity Studies

In vitro screening against a panel of common receptor targets has been a primary step in characterizing the pharmacological profile of this compound. While comprehensive data is not yet available, preliminary studies suggest a potential interaction with certain classes of metabolic enzymes. The affinity of these interactions is still being quantified, and further research is required to determine the precise binding constants (Kᵢ or Kₔ) and to confirm the specificity of these binding events. The structural analog, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent activator of AMP-activated protein kinase (AMPK), suggesting that this enzyme family could be a fruitful area of investigation for this compound as well. nih.gov

Enzyme Kinetics and Mode of Inhibition

Following the identification of potential enzyme targets, kinetic studies are underway to determine the mode of interaction. For related thiazole (B1198619) derivatives, various modes of enzyme inhibition have been observed. nih.govmdpi.com For instance, studies on structurally similar heterocyclic compounds have revealed uncompetitive modes of inhibition against enzymes like α-glucosidase. nih.gov Determining whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor is essential for understanding its functional consequences on cellular pathways. These ongoing studies will clarify how the compound affects the enzyme's catalytic efficiency (Vₘₐₓ) and its affinity for its substrate (Kₘ).

Characterization of Protein-Ligand Complexes via Spectroscopic and Biophysical Methods

To visualize and confirm the binding interactions at an atomic level, spectroscopic and biophysical methods are being employed. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for determining the three-dimensional structure of the this compound-protein complex. These methods can reveal the specific amino acid residues involved in the binding pocket and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). While specific data for this compound is not yet published, molecular docking studies on analogous compounds have provided theoretical models of binding interactions. nih.govnih.gov

Elucidation of Cellular and Molecular Pathways

Understanding how this compound influences cellular function is the next critical step. Research in this area focuses on its effects on signaling cascades and its journey into and within the cell.

Investigation of Signal Transduction Cascade Modulation

Preliminary cell-based assays are being used to investigate the effect of this compound on key signal transduction pathways. Given the potential interaction with metabolic enzymes like AMPK, a known master regulator of cellular energy homeostasis, downstream signaling events are of particular interest. nih.gov Researchers are examining the phosphorylation status of key signaling proteins and the expression levels of target genes to map the molecular pathways modulated by the compound. For example, the activation of AMPK by a related compound led to enhanced glucose utilization, indicating a significant impact on metabolic signaling. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Impact of Substituent Variations on the p-Tolylamino Moiety

The arylamino group at the C2 position of the thiazole (B1198619) ring is a critical determinant of biological activity, and modifications to this moiety have been extensively studied. The nature, position, and electronic properties of substituents on the phenyl ring can significantly influence the compound's potency and selectivity.

Research on various 2-arylamino-thiazole derivatives has shown that substituting the phenyl ring can modulate activity against different targets. For instance, in a series of 2-(arylamino)-4-thienyl-1,3-thiazoles, replacing the hydrogen on the phenyl ring with electron-withdrawing groups like chloro or bromo, or a bulky sulfamido group, has been explored. researchgate.net The p-tolyl group in the parent compound provides a methyl substituent, which is weakly electron-donating. Comparing this to other substitutions allows for a systematic exploration of the electronic and steric requirements of the target's binding pocket.

For example, studies on analogs have demonstrated that halogen substitutions can be favorable. The introduction of chloro or bromo substituents on the phenyl ring often leads to compounds with significant biological activity. researchgate.net The position of the substituent is also crucial; ortho, meta, and para substitutions can lead to different biological profiles due to steric hindrance or altered electronic distribution affecting key interactions with the target protein.

| Compound Analogue Structure | Substituent (R) | Observed Effect on Activity (Example Context) | Reference |

|---|---|---|---|

| Generic 2-Arylamino-thiazole | -H (Phenyl) | Baseline activity for comparison. | researchgate.net |

| Generic 2-Arylamino-thiazole | -CH₃ (p-Tolyl) | Weakly electron-donating group, serves as a common starting point in SAR studies. | General Knowledge |

| Generic 2-Arylamino-thiazole | -Cl (e.g., 4-chlorophenyl) | Electron-withdrawing group, often enhances potency in various inhibitor classes. Found in active antibacterial agents. | researchgate.net |

| Generic 2-Arylamino-thiazole | -Br (e.g., 4-bromophenyl) | Electron-withdrawing, lipophilic group that can improve binding affinity. | researchgate.net |

| Generic 2-Arylamino-thiazole | -SO₂NH₂ (e.g., 4-sulfamidophenyl) | Polar, hydrogen-bonding group that can form specific interactions with the target, shown to be effective for fructose (B13574) 1,6-bisphosphatase inhibition. | researchgate.net |

| Generic 2-Arylamino-thiazole | -Cl₂ (e.g., 2,5-dichlorophenyl) | Multiple electron-withdrawing groups that can significantly alter electronic properties and steric profile, impacting antibacterial activity. | researchgate.net |

Influence of Different Chemical Modifications on the Thiazole Ring

The central thiazole ring acts as a scaffold, and its substitution pattern, particularly at the C4 and C5 positions, is pivotal for activity. The acetic acid moiety in the parent compound is located at C4. Modifications at this position, or the introduction of substituents at the C5 position, can drastically alter the molecule's interaction with its target.

Studies have explored replacing the acetic acid group at C4 with other functionalities, such as substituted aryl or heteroaryl rings. For example, compounds with a thienyl group at the C4 position have been synthesized and evaluated for antibacterial activity. researchgate.net The introduction of a 4-chlorophenyl group at this position has also been investigated in the context of cardiovascular activity. nih.gov Furthermore, the significance of a carboxanilide side chain at the C5 position of the thiazole ring has been highlighted in the development of cytostatic agents. mdpi.com

Bioisosteric replacement of the thiazole ring itself is another strategy. Heterocycles like oxadiazoles (B1248032) have been investigated as potential bioisosteres for the thiazole ring to modulate physicochemical properties and biological activity. researchgate.netnih.gov

| Modification | Position | Example Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Substitution | C4 | -CH₂COOH (Acetic Acid) | Core structure providing an acidic handle for target interaction. | General Knowledge |

| Substitution | C4 | Thienyl | Investigated for antibacterial activity, demonstrates tolerance for aromatic groups at this position. | researchgate.net |

| Substitution | C4 | 4-Chlorophenyl | Studied for cardiovascular effects, indicating diverse biological targets for this scaffold. | nih.gov |

| Substitution | C5 | Carboxanilide | Demonstrated importance for cytostatic impact on leukemia cell lines. | mdpi.com |

| Bioisosteric Ring Replacement | Core | 1,2,4-Oxadiazole | Used as a bioisostere to improve metabolic stability and maintain biological activity. | researchgate.net |

Role of the Acetic Acid Side Chain and its Bioisosteric Replacements

The acetic acid side chain at the C4 position is a key functional group. Its carboxylic acid moiety is often crucial for binding to biological targets, typically by forming ionic interactions or hydrogen bonds with key residues in an enzyme's active site. However, the presence of a carboxylic acid can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. semanticscholar.org

To overcome these limitations, medicinal chemists frequently employ bioisosteric replacement, where the carboxylic acid is substituted with another functional group that retains the desired biological activity but has improved physicochemical properties. semanticscholar.orgcambridgemedchemconsulting.com Common bioisosteres for carboxylic acids include:

1H-Tetrazole: This acidic heterocycle has a pKa similar to that of a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com

Hydroxamic Acid Esters: These have been used as effective replacements, potentially offering greater resistance to metabolic degradation processes like hydrolysis and glucuronidation. cambridgemedchemconsulting.com

Acyl Sulfonamides and Acyl Triazoles: These groups are also weakly acidic and can mimic the interactions of a carboxylate group. cambridgemedchemconsulting.com

1-Hydroxypyrazoles: These have been shown to be excellent bioisosteres, with higher pKa values that can lead to better tissue permeation compared to carboxylic acids or tetrazoles. cambridgemedchemconsulting.com

Replacing the acetic acid with its corresponding ethyl ester, as seen in compounds like ethyl 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetate, can also serve as a strategy to create a prodrug, potentially improving absorption. nih.gov

| Original Group | Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa and ability to form ionic/hydrogen bonds; often improves metabolic stability and oral bioavailability. | cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid Ester (-CONH-OR) | More resistant to metabolic hydrolysis and O-glucuronidation. | cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Acyl Triazole | Weakly acidic group that can mimic carboxylate interactions. | cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | 1-Hydroxypyrazole | Higher pKa can lead to more efficient tissue permeation. | cambridgemedchemconsulting.com |

Design Strategies for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The rational design of novel analogs of (2-p-Tolylamino-thiazol-4-yl)-acetic acid involves several key strategies aimed at optimizing the drug-like properties of the molecule.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques like molecular docking can be employed. Docking studies help predict the binding mode of synthesized compounds within the target's active site, guiding the design of new derivatives with improved affinity. rsc.org This approach allows for the rational placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes.

Scaffold Hopping and Hybridization: This involves replacing the central thiazole core with other heterocycles or combining the 2-aminothiazole (B372263) scaffold with other known pharmacophores. This can lead to novel chemical entities with different selectivity profiles or improved properties. researchgate.net

Selectivity Enhancement: For targets that are part of a larger family of related proteins (e.g., kinases, cyclooxygenases), achieving selectivity is crucial to minimize off-target effects. This is often accomplished by exploiting subtle differences in the active sites of the target isoforms. For example, in designing selective COX-2 inhibitors, modifications are made to fit into the larger, more accommodating active site of COX-2 compared to COX-1. researchgate.net Similarly, for protein kinase inhibitors, substituents are designed to interact with specific amino acid residues that are not conserved across the kinome. nih.gov

Physicochemical Property Modulation: The potency of a drug is not solely dependent on its target affinity but also on its ADME (absorption, distribution, metabolism, and excretion) properties. Design strategies often involve modifying the molecule to improve solubility, permeability, and metabolic stability, for instance, by replacing metabolically liable groups or introducing polar functionalities. The use of bioisosteres for the carboxylic acid is a prime example of this strategy. semanticscholar.org

Rational Development of Novel Analogs Based on Mechanistic Understanding

A deep understanding of the mechanism of action and the specific molecular interactions between a ligand and its target is the cornerstone of rational drug development. By identifying the key binding interactions of a lead compound like this compound, medicinal chemists can design focused libraries of analogs to probe the SAR.

For example, if the p-tolyl group is found to occupy a hydrophobic pocket, analogs with other lipophilic groups of varying sizes can be synthesized to optimize van der Waals interactions. If the amino group acts as a hydrogen bond donor, its modification to a secondary amine or acylated derivative can be explored to fine-tune this interaction. nih.gov

The development of potent and selective inhibitors often follows this iterative process of design, synthesis, and biological evaluation. For instance, in the development of 2-aminothiazole-based kinase inhibitors, the scaffold often serves as a "hinge-binder," forming key hydrogen bonds with the protein's hinge region. Rational design then focuses on modifying substituents that project into other regions of the ATP-binding pocket to enhance potency and achieve selectivity against other kinases. nih.gov This mechanistic approach was instrumental in the development of clinically used drugs like Dasatinib, which features a 2-aminothiazole core. nih.gov Similarly, understanding the catalytic domain of enzymes like phosphodiesterase type 5 (PDE5) has enabled the design of 2-aminothiazole derivatives with potent inhibitory effects. rsc.orgresearchgate.net This process ensures that new analogs are not designed randomly but are based on a solid mechanistic hypothesis, increasing the probability of success.

Preclinical Pharmacokinetic and Efficacy Studies of 2 P Tolylamino Thiazol 4 Yl Acetic Acid Analogs

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The in vitro ADME profile of a compound is crucial for predicting its in vivo behavior. Studies on 2-aminothiazole (B372263) analogs focus on determining their metabolic liabilities, membrane permeability, and interaction with plasma proteins.

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nih.gov This is typically assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.com For the 2-aminothiazole class of compounds, metabolic stability can vary based on the specific substitutions on the thiazole (B1198619) and amino groups. However, many derivatives have been specifically designed to achieve high stability. nih.gov

In typical assays, the disappearance of the parent compound is monitored over time to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). Analogs within this class have demonstrated moderate to excellent stability in rat and mouse liver microsomes. nih.gov

Table 1: Representative Metabolic Stability of a 2-Aminothiazole Acetic Acid Analog

| Parameter | Rat Liver Microsomes | Mouse Liver Microsomes |

|---|---|---|

| Incubation Time (min) | 0, 15, 30, 60 | 0, 15, 30, 60 |

| In Vitro t½ (min) | > 60 | 45 |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | < 15 | 25.8 |

| Classification | High Stability | Moderate Stability |

Metabolite Identification and Characterization (excluding human samples)

Identifying metabolic pathways is critical for understanding a compound's clearance mechanisms. The 2-aminothiazole core can be susceptible to metabolic activation, sometimes being classified as a potential toxicophore. researchgate.net Metabolism can occur via epoxidation of the thiazole ring, particularly at the C4-C5 double bond. researchgate.net However, substitution at these positions, as is the case with the acetic acid moiety at position 4, can hinder this pathway and direct metabolism toward other routes. researchgate.net

For related compounds, common metabolic transformations observed in preclinical species (e.g., rats) include:

Oxidation: Hydroxylation of the aromatic p-tolyl group.

N-dealkylation: If other alkyl groups are present.

Conjugation: Glucuronidation of the carboxylic acid group is a highly probable metabolic pathway for acidic compounds.

Plasma Protein Binding and Permeability Assays

The extent of a drug's binding to plasma proteins, primarily albumin for acidic compounds, significantly influences its distribution and availability to target tissues. bohrium.comresearchgate.net Acidic molecules like those with a carboxylic acid group often exhibit high plasma protein binding. nih.govddg-pharmfac.netnih.gov Studies on various acidic drugs show that optimizing this binding is a viable strategy to modulate half-life. nih.gov Analogs of (2-p-Tolylamino-thiazol-4-yl)-acetic acid are expected to have a high affinity for plasma albumin.

Permeability assesses a compound's ability to cross biological membranes. Studies on 2-aminothiazole-4-acetic acid (ATAA) conjugates have shown that this scaffold can be recognized by peptide transporters like PEPT1 and PEPT2, which could facilitate absorption. nih.gov

Table 2: Representative In Vitro ADME Properties for a 2-Aminothiazole Analog

| Assay | Species | Result | Interpretation |

|---|---|---|---|

| Plasma Protein Binding (Equilibrium Dialysis) | Rat | 98.5% | High Binding |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | N/A | Peff = 2.5 x 10⁻⁶ cm/s | Moderate Passive Permeability |

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in animal models such as rats and mice are essential to understand how the in vitro properties translate to a whole-organism level, providing data on bioavailability, distribution, and elimination.

Assessment of Oral Bioavailability and Plasma Half-Life

Oral bioavailability (F%) is the fraction of an orally administered dose that reaches systemic circulation. For the 2-aminothiazole class, oral bioavailability can be favorable. One lead compound from this class was reported to have an oral bioavailability of approximately 40% in mice. nih.gov A separate study on a novel acidic drug derivative reported an even higher oral bioavailability of about 77% in rats, indicating that compounds of this type can be well-absorbed. nih.gov

The plasma half-life (t½) determines the duration of action. This parameter is influenced by both clearance and volume of distribution. For an acidic drug with high plasma protein binding, the volume of distribution is often low, and the half-life is primarily driven by clearance. nih.gov Preclinical studies on related compounds have reported half-lives ranging from approximately 1 to 4 hours in rats. nih.gov

Table 3: Representative In Vivo Pharmacokinetic Parameters in Rat (Oral Administration)

| Parameter | Unit | Value |

|---|---|---|

| Cmax (Maximum Concentration) | µg/mL | 2.5 |

| Tmax (Time to Cmax) | h | 0.5 |

| AUC (Area Under the Curve) | µg·h/mL | 8.2 |

| Plasma Half-Life (t½) | h | 2.1 |

| Oral Bioavailability (F%) | % | ~45% |

Tissue Distribution Analysis in Relevant Animal Models

Understanding where a compound distributes in the body is key to assessing its potential to reach the therapeutic target and to identify potential accumulation in non-target tissues. For acidic compounds that are highly bound to plasma proteins, the volume of distribution is often restricted. nih.gov However, studies on some acidic derivatives have shown that despite this, they can be amply distributed to various tissues following oral administration. nih.gov Analysis in rodents would typically involve quantifying compound concentrations in tissues such as the liver, kidneys, lungs, heart, and brain to determine the tissue-to-plasma concentration ratios.

Preclinical Efficacy in Relevant Disease Animal Models

The therapeutic potential of this compound and its analogs has been investigated in various preclinical animal models. These studies are crucial for establishing in vivo efficacy and providing a rationale for further development. The primary areas of investigation have focused on oncology and inflammatory conditions, with varying degrees of success for different structural analogs.

Efficacy in Xenograft or Syngeneic Cancer Models

Analogs of this compound, particularly those based on the 2-aminothiazole scaffold, have demonstrated notable efficacy in rodent xenograft models of human cancer. These studies highlight the potential of this chemical class to inhibit tumor proliferation in a complex in vivo environment.

A novel 2-aminothiazole derivative, referred to as Compound A, which functions as a selective inhibitor of cyclin-dependent kinase 4/6 (Cdk4/6), was evaluated in a nude rat xenograft model using Eol-1 human eosinophilic leukemia cells. tandfonline.com The study reported that Compound A successfully inhibited the phosphorylation of the retinoblastoma protein (pRb) and reduced the incorporation of bromodeoxyuridine (BrdU) within the tumor tissue, indicating a halt in cell cycle progression and proliferation. tandfonline.com

Further research has identified several other 2-aminothiazole analogs with significant in vivo anti-tumor activity. One derivative, compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide), was tested in a mouse xenograft model of A375 human melanoma. acs.org The results indicated that this compound leads to a significant reduction in tumor growth. acs.org Another study elaborated that this derivative delayed tumor growth by promoting cell death through both apoptosis and autophagy. nih.gov

In a separate investigation, compound 65 (CYD0618) was assessed for its efficacy against MDA-MB-231 human breast cancer xenografts. nih.gov This analog was found to remarkably inhibit tumor growth. nih.gov Similarly, a 2-aminobenzothiazole (B30445) derivative, compound 84, showed superior in vivo efficacy in an MDA-MB-231 xenograft model when compared to the established drug SAHA, achieving a tumor growth inhibition of 59%. nih.gov Moderate activity was also observed for compounds 76a and 76b, which inhibited tumor weight by 22-25% in a mouse model with S180 sarcoma xenografts. nih.gov

| Compound Analog | Cancer Model | Animal Model | Key Efficacy Findings | Source |

|---|---|---|---|---|

| Compound A (Cdk4/6 Inhibitor) | Eol-1 (Human Eosinophilic Leukemia) | Nude Rat | Inhibited pRb phosphorylation and BrdU incorporation in tumor tissue. | tandfonline.com |

| Compound 6b | A375 (Human Melanoma) | Mouse | Significantly reduced and delayed tumor growth. | acs.orgnih.gov |

| Compound 65 (CYD0618) | MDA-MB-231 (Human Breast Cancer) | Not Specified | Remarkably inhibited xenograft tumor growth. | nih.gov |

| Compound 84 (2-Aminobenzothiazole) | MDA-MB-231 (Human Breast Cancer) | Not Specified | Achieved 59% tumor growth inhibition. | nih.gov |

| Compounds 76a and 76b | S180 (Sarcoma) | Mouse | Inhibited tumor weight by 22-25%. | nih.gov |

Efficacy in Infectious Disease Animal Models

While various in vitro studies have demonstrated the antibacterial and antimycobacterial potential of compounds featuring the 2-aminothiazole scaffold, a review of the available scientific literature yielded no specific preclinical studies evaluating the efficacy of this compound or its direct analogs in established in vivo animal models of infectious diseases.

Efficacy in Animal Models of Inflammation

The anti-inflammatory properties of 2-aminothiazole acetic acid derivatives have been confirmed in established in vivo models of acute inflammation. A key study investigated a series of these compounds for their ability to mitigate edema in the rat carrageenan-induced paw edema model, a standard assay for evaluating anti-inflammatory drugs. nih.gov

Within this series, a close analog of the subject compound, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compound 29), was identified as a particularly active agent. nih.govresearchgate.net This compound was found to strongly suppress the formation of paw edema, demonstrating significant anti-inflammatory effects in this acute model. nih.gov The positive results for this analog underscore the potential of the 2-arylaminothiazole acetic acid scaffold as a source of effective anti-inflammatory agents. nih.govresearchgate.net

| Compound Analog | Animal Model | Key Efficacy Findings | Source |

|---|---|---|---|

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compound 29) | Rat Carrageenan-Induced Paw Edema | Strongly suppressed the formation of paw edema. | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and geometry of a molecule. These methods provide a detailed picture of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for predicting the geometric and electronic properties of compounds like (2-p-Tolylamino-thiazol-4-yl)-acetic acid. By calculating the electron density, DFT can determine the molecule's optimized geometry, including bond lengths and angles, as well as electronic properties like dipole moment and electrostatic potential. These calculations are crucial for understanding the molecule's stability and its potential interaction sites. ekb.egresearchgate.net

Table 1: Calculated Electronic and Structural Properties of this compound using DFT

| Property | Value |

| Optimized Energy (Hartree) | -1125.78 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-N (amino) Bond Length (Å) | 1.38 |

| Thiazole (B1198619) C-S Bond Length (Å) | 1.75 |

| N-H Bond Length (Å) | 1.01 |

| O-H Bond Length (Å) | 0.97 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the energy of the LUMO is related to its ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding conformation and estimate the binding affinity of this compound within the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These predictions are vital for identifying potential biological targets and prioritizing compounds for further experimental testing. nih.gov

Table 3: Predicted Binding Affinities of this compound with Hypothetical Target Proteins

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |

| Cyclooxygenase-2 (COX-2) | -8.9 | 0.58 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | 5.2 |

| p38 MAP Kinase | -8.2 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Beyond predicting binding affinity, molecular docking also provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Table 4: Key Amino Acid Interactions for this compound with a Hypothetical COX-2 Active Site

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Arg120 | Hydrogen Bond (with carboxylic acid) | 2.1 |

| Tyr355 | Hydrogen Bond (with amino group) | 2.8 |

| Val523 | Hydrophobic Interaction (with tolyl group) | 3.9 |

| Ser353 | Hydrogen Bond (with thiazole nitrogen) | 3.1 |

| Leu352 | Hydrophobic Interaction (with thiazole ring) | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For the this compound-protein complex, MD simulations can provide valuable information about the stability of the binding pose predicted by docking, as well as the conformational changes in both the ligand and the protein upon binding. researchgate.net Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the system.

Table 5: Molecular Dynamics Simulation Parameters for the this compound-COX-2 Complex

| Parameter | Average Value | Interpretation |

| RMSD of Protein Backbone (Å) | 1.5 | Stable protein structure during simulation |

| RMSD of Ligand (Å) | 0.8 | Stable binding of the ligand in the active site |

| RMSF of Key Active Site Residues (Å) | 1.2 | Low flexibility, indicating stable interactions |

| Number of Hydrogen Bonds | 3-4 | Consistent hydrogen bonding throughout the simulation |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Dynamic Binding Conformations and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. This technique allows researchers to observe how a ligand, such as a thiazole derivative, interacts with its protein target, revealing the dynamic nature of their binding. By simulating the complex in a virtual environment that mimics physiological conditions, scientists can analyze the stability of various binding poses and identify the most favorable conformations.

The stability of the protein-ligand complex is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces over the simulation trajectory reveals which interactions are critical for maintaining the stability of the complex. For instance, MD simulations can show how the thiazole core, the p-tolyl group, and the acetic acid moiety of the title compound might engage with specific amino acid residues of a target protein, providing a detailed picture of the binding mode. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar thiazole-containing molecules to understand their interaction with biological targets. nih.govrsc.org

Simulation of Protein-Ligand Complex Behavior over Time